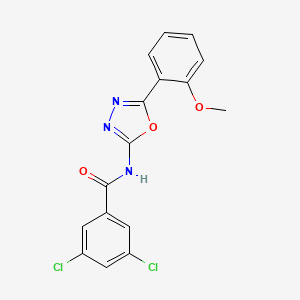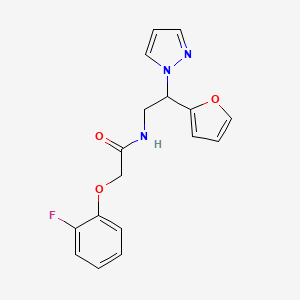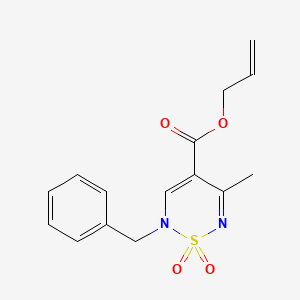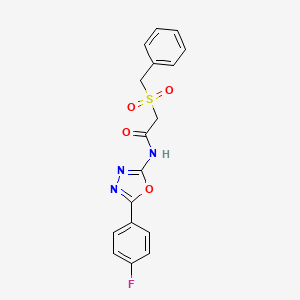
3,5-dichloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, commonly known as DMF-9, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 1,3,4-oxadiazole, synthesized from various starting materials, have been evaluated for in vitro anticancer activity. For instance, certain compounds were found to exhibit significant activity against breast cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Salahuddin et al., 2014). Additionally, other synthesized benzamide derivatives demonstrated moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), suggesting their promise as lead compounds for further drug development (B. Ravinaik et al., 2021).
Antidiabetic Screening
Studies involving the synthesis of N-substituted dihydropyrimidine derivatives bearing the 1,3,4-oxadiazole moiety have been carried out for their potential antidiabetic properties. These compounds were evaluated using the α-amylase inhibition assay, which is significant for the development of new antidiabetic medications (J. Lalpara et al., 2021).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a thiadiazole amide moiety were synthesized and assessed for their nematocidal activities. Some compounds showed promising activity against Bursaphelenchus xylophilus, a harmful nematode, indicating their potential as nematicides (Dan Liu et al., 2022).
Anti-inflammatory and Analgesic Agents
Research into benzodifuranyl derivatives derived from visnaginone and khellinone has demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings suggest their utility as novel therapeutic agents for managing pain and inflammation (A. Abu‐Hashem et al., 2020).
Antimicrobial Activities
The synthesis and evaluation of new 1,3,4-oxadiazole derivatives for their antimicrobial properties have been a focus of several studies. For example, some compounds have demonstrated good or moderate activities against a range of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (H. Bektaş et al., 2010).
Synthesis and Characterization
The chemical synthesis and characterization of these compounds involve multiple steps, including cyclization and hydrazide treatment, to yield the final product. Such research not only contributes to the understanding of these compounds' chemical properties but also opens avenues for their application in various biomedical fields (M. Taha et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that the compound is synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The interaction of the compound with its targets could lead to changes at the molecular level, affecting the function of the target proteins or enzymes .
Biochemical Pathways
Based on the structure of the compound, it can be inferred that it might interact with pathways involving arylamine compounds .
Result of Action
Similar compounds have been known to exhibit various biological activities, such as antitumoral and anticonvulsive activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
properties
IUPAC Name |
3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3/c1-23-13-5-3-2-4-12(13)15-20-21-16(24-15)19-14(22)9-6-10(17)8-11(18)7-9/h2-8H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBBJYIMBGMAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3006863.png)



![2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol](/img/structure/B3006869.png)
![4-[4-(2-Chloropropanoyl)piperazin-1-yl]sulfonyl-1-methylpyrrole-2-carboxamide](/img/structure/B3006871.png)

![tert-Butyl 2'-oxo-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate](/img/structure/B3006875.png)
![2-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3006876.png)
![1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3006881.png)

![1-(2-methoxyethyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B3006883.png)
